molecular formula C17H18F3N3O3S B3499517 N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

Cat. No. B3499517
M. Wt: 401.4 g/mol
InChI Key: JWFQWTMRWZJFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a type of sulfonamide, which is a group of compounds characterized by a sulfonyl functional group attached to two other groups . Sulfonamides are known for their various biological activities and are used in many drugs .


Molecular Structure Analysis

The compound contains a sulfonyl group, a phenyl group, and a trifluoromethyl group. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to two other groups . The phenyl group is a six-membered aromatic ring, and the trifluoromethyl group is a carbon atom bonded to three fluorine atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some sulfonamides act as inhibitors of enzymes .

properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3S/c1-22(2)27(25,26)23(13-8-4-3-5-9-13)12-16(24)21-15-11-7-6-10-14(15)17(18,19)20/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFQWTMRWZJFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.